molecular formula C7H13Cl2N3O B2714806 4-(Azetidin-3-yloxy)-1-methylpyrazole;dihydrochloride CAS No. 2305251-96-9

4-(Azetidin-3-yloxy)-1-methylpyrazole;dihydrochloride

Cat. No. B2714806
CAS RN: 2305251-96-9
M. Wt: 226.1
InChI Key: PHVPCPPNRMHGGV-UHFFFAOYSA-N
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Description

“4-(Azetidin-3-yloxy)-1-methylpyrazole;dihydrochloride” is a chemical compound with a molecular weight of 223.1 . It is a powder in physical form . The compound is stored at room temperature .


Synthesis Analysis

The synthesis of azetidine derivatives has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H10N2O.2ClH/c1-3-9-4-2-7 (1)11-8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms in the molecule.


Chemical Reactions Analysis

The compound has been involved in reactions such as the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .


Physical And Chemical Properties Analysis

The compound is a powder in physical form . It is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) detailed the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents, indicating the utility of pyrazole derivatives in medicinal chemistry, particularly in the development of cancer therapeutics and anti-inflammatory drugs (Rahmouni et al., 2016).

Antimicrobial and Antitumor Activities

Research conducted by Riyadh (2011) explored enaminones as building blocks for the synthesis of substituted pyrazoles, demonstrating significant antimicrobial and antitumor activities. This suggests the potential of pyrazole-based compounds in the development of new antimicrobial and anticancer drugs (Riyadh, 2011).

Inhibition of Alcohol Dehydrogenase

4-methylpyrazole, a compound structurally similar to 4-(Azetidin-3-yloxy)-1-methylpyrazole dihydrochloride, has been investigated for its ability to inhibit alcohol dehydrogenase, suggesting potential therapeutic applications in the treatment of alcohol intoxication and poisoning by substances metabolized by alcohol dehydrogenase, such as methanol and ethylene glycol (Lindros et al., 1981).

Microwave-Assisted Synthesis of Heterocyclic Compounds

A study by Mistry and Desai (2006) on microwave-assisted rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds highlighted the advancement in synthesis techniques that could be applicable to the synthesis of pyrazole derivatives, improving the efficiency and reducing the reaction time of compound synthesis (Mistry & Desai, 2006).

Antifungal Activity

The antifungal activity of related compounds was studied by Mares et al. (1998), who investigated the effects of 4-amino-3-methyl-1-phenylpyrazolo-(3,4-c)isothiazole on Trichophyton rubrum, demonstrating the potential of pyrazole derivatives in treating fungal infections (Mares et al., 1998).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(azetidin-3-yloxy)-1-methylpyrazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c1-10-5-7(4-9-10)11-6-2-8-3-6;;/h4-6,8H,2-3H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVPCPPNRMHGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)OC2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azetidin-3-yloxy)-1-methylpyrazole;dihydrochloride

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